An In-depth Technical Guide to Ethyl 4-(2-methoxyethoxy)-3-oxobutanoate (CAS 130611-26-6)
An In-depth Technical Guide to Ethyl 4-(2-methoxyethoxy)-3-oxobutanoate (CAS 130611-26-6)
Prepared for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Ethyl 4-(2-methoxyethoxy)-3-oxobutanoate, a key intermediate in pharmaceutical synthesis. We will delve into its chemical and physical properties, explore its synthesis and reactivity, and discuss its critical role in the development of modern therapeutics.
Core Properties and Characteristics
Ethyl 4-(2-methoxyethoxy)-3-oxobutanoate is a beta-keto ester that presents as a colorless to pale yellow liquid. Its structure, featuring a reactive keto group and an ester functionality, makes it a versatile building block in organic synthesis.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 130611-26-6 | |
| Molecular Formula | C9H16O5 | |
| Molecular Weight | 204.22 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 114-116 °C (0.5 mmHg) | |
| Density | 1.104 g/cm³ | |
| Solubility | Soluble in most organic solvents. |
Synthesis and Mechanism
The synthesis of Ethyl 4-(2-methoxyethoxy)-3-oxobutanoate is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common synthetic route involves the acylation of a suitable enolate with an activated carboxylic acid derivative.
Synthetic Workflow Diagram
Caption: A generalized workflow for the synthesis of the target compound.
Detailed Experimental Protocol
A representative synthesis involves the following steps:
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Enolate Formation: Ethyl acetoacetate is treated with a strong base, such as sodium hydride or lithium diisopropylamide (LDA), in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperatures to generate the corresponding enolate. The choice of base and solvent is critical to prevent side reactions and ensure complete deprotonation.
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Acylation: The enolate solution is then slowly added to a solution of 2-methoxyethoxy acetyl chloride, also in THF, at a reduced temperature. Maintaining a low temperature throughout the addition is crucial to control the exothermicity of the reaction and minimize the formation of byproducts.
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Quenching and Work-up: Once the reaction is complete, it is carefully quenched with a saturated aqueous solution of ammonium chloride. This step neutralizes the reaction mixture and protonates any remaining enolate.
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Extraction and Purification: The product is extracted from the aqueous layer using an organic solvent like ethyl acetate. The combined organic layers are then washed, dried, and concentrated under reduced pressure. The crude product is typically purified by column chromatography on silica gel to yield the pure Ethyl 4-(2-methoxyethoxy)-3-oxobutanoate.
Role in Pharmaceutical Synthesis: An Intermediate for Dolutegravir
Ethyl 4-(2-methoxyethoxy)-3-oxobutanoate is a crucial intermediate in the synthesis of Dolutegravir, a potent integrase inhibitor used in the treatment of HIV infection. Its specific structure allows for the efficient construction of the complex polycyclic core of the Dolutegravir molecule.
Reaction Pathway in Dolutegravir Synthesis
Caption: Simplified pathway showing the role of the title compound in Dolutegravir synthesis.
The beta-keto ester moiety of Ethyl 4-(2-methoxyethoxy)-3-oxobutanoate undergoes a key condensation reaction with (R)-3-amino-1-butanol. This is followed by a series of cyclization and functional group manipulation steps to construct the final active pharmaceutical ingredient. The methoxyethoxy side chain is a critical feature that is incorporated into the final drug structure, contributing to its binding affinity and pharmacokinetic profile.
Reactivity and Handling
As a beta-keto ester, Ethyl 4-(2-methoxyethoxy)-3-oxobutanoate exhibits keto-enol tautomerism. The presence of both tautomers influences its reactivity. It is susceptible to hydrolysis under both acidic and basic conditions, which can cleave the ester group.
Safety and Storage
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Handling: Use in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of vapors and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents, acids, and bases.
Spectroscopic Characterization
The structure of Ethyl 4-(2-methoxyethoxy)-3-oxobutanoate can be confirmed by various spectroscopic methods.
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¹H NMR: The proton NMR spectrum will show characteristic signals for the ethyl ester group (a triplet and a quartet), the methoxy group (a singlet), and the methylene protons of the methoxyethoxy side chain and the backbone.
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¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbons of the ketone and ester, as well as the carbons of the alkyl and ether functionalities.
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IR Spectroscopy: The infrared spectrum will exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ketone and ester groups, typically in the region of 1700-1750 cm⁻¹.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 10935513, Ethyl 4-(2-methoxyethoxy)-3-oxobutanoate. [Link]
- U.S. Patent No. US20110196156A1.
